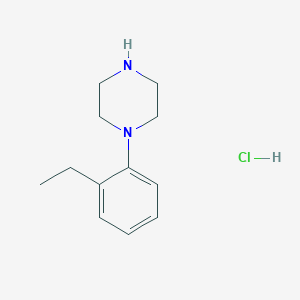
1-(2-Ethylphenyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with an ethylphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)piperazine hydrochloride typically involves the reaction of 2-ethylphenylamine with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows: [ \text{2-Ethylphenylamine} + \text{Piperazine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high efficiency and minimal waste production. The reaction mixture is typically heated to a specific temperature, and the product is isolated through crystallization or other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethylphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ethylphenyl moiety .
Applications De Recherche Scientifique
1-(2-Ethylphenyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Ethylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical events. For example, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic agent.
1-(2,3-Dichlorophenyl)piperazine: A derivative used as an intermediate in the synthesis of psychotropic drugs.
1-(2,4-Dimethylphenyl)piperazine: Another derivative with potential pharmaceutical applications
Uniqueness
1-(2-Ethylphenyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other piperazine derivatives .
Propriétés
Formule moléculaire |
C12H19ClN2 |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H |
Clé InChI |
AKQRLEZDMOGYOD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


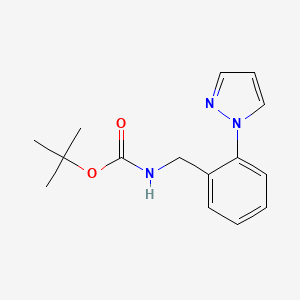
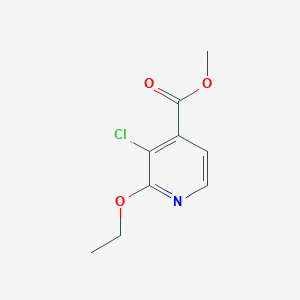

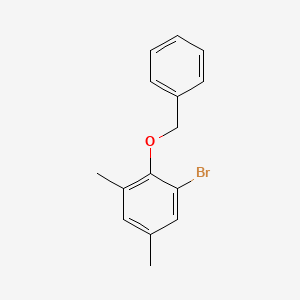
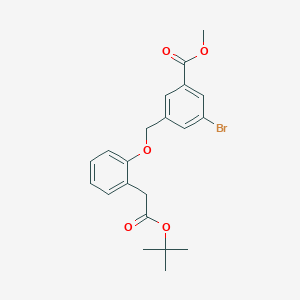
![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
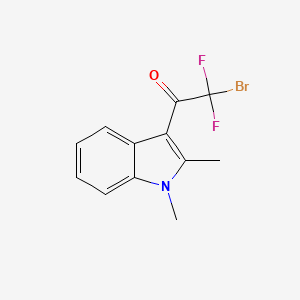


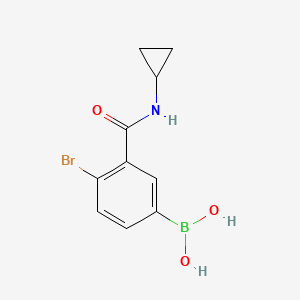
![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
